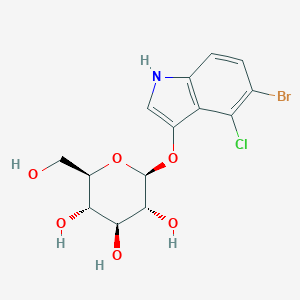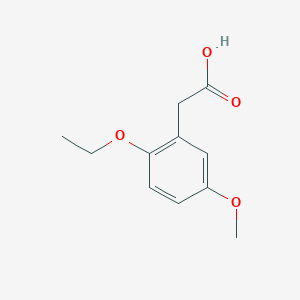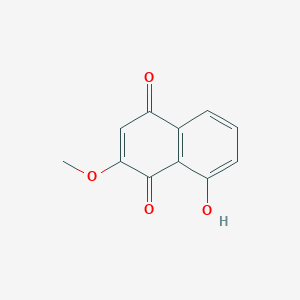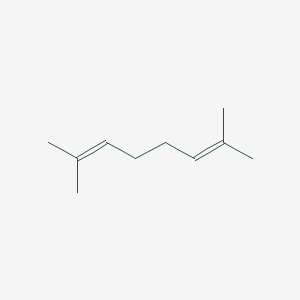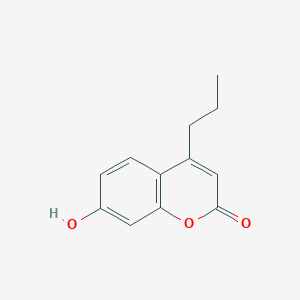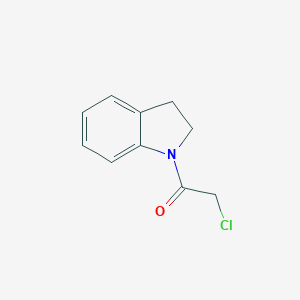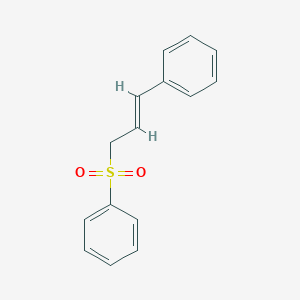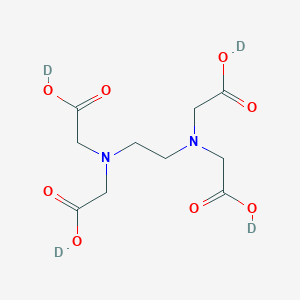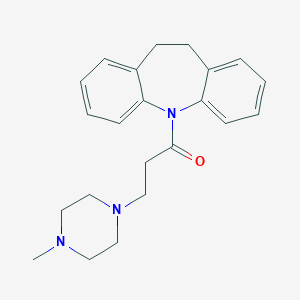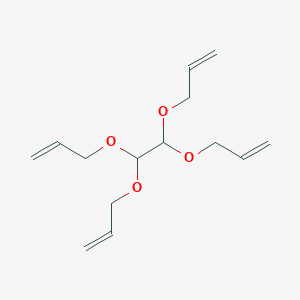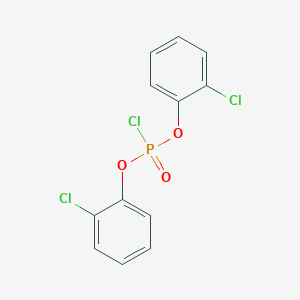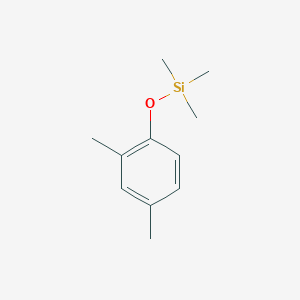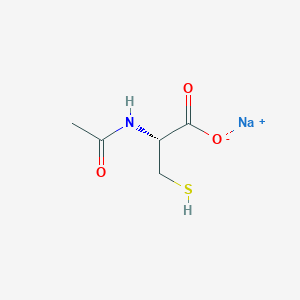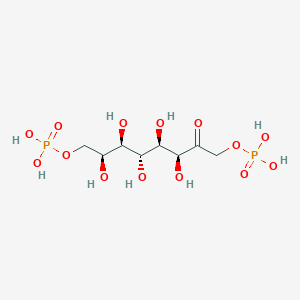
D-glycero-D-altro-octulose-1,8-bisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-glycero-D-altro-octulose-1,8-bisphosphate (DAOP-2P) is a rare sugar molecule that has recently gained attention in the scientific community due to its potential applications in various fields. DAOP-2P is a bisphosphate derivative of octulose, which is a seven-carbon sugar. It is a highly stable and water-soluble compound that can be synthesized in the laboratory using various methods.
Applications De Recherche Scientifique
Enzyme Activity and Measurement
D-glycero-D-altro-octulose-1,8-bisphosphate is involved in enzymatic reactions related to the L-type pentose phosphate pathway. The enzyme D-glycero D-ido octulose 1,8-bisphosphate:D-altro-heptulose 7-phosphotransferase catalyzes phosphate transfer in this pathway, found in various tissues including rat liver, heart, kidney, and brain, as well as in tumor tissues. This enzyme's activity, kinetics, and inhibition patterns have been studied extensively (Arora et al., 1985).
Synthesis and Analysis of Labelled Intermediates
Research has been conducted on the enzymatic synthesis, isolation, and analysis of D-glycero-D-altro-octulose-1,8-bisphosphate as a labelled intermediate in the L-type pentose pathway. This research is pivotal in understanding tissue metabolism and enzyme reactions associated with this pathway (Arora et al., 1987).
Aldolase Reactions
The synthesis and cleavage of D-glycero-D-altro-octulose-1,8-bisphosphate using aldolases have been studied. These studies shed light on the role of aldolases in producing sugar phosphate esters in the liver and red cells, offering insights into carbohydrate metabolism (Paoletti et al., 1979).
Carbon Reduction Cycle in Photosynthesis
This compound has been studied in the context of photosynthesis, particularly in the Calvin–Benson–Bassham pathway. The research suggests that D-glycero-D-altro-octulose-1,8-bisphosphate may play a role in photosynthetic carbon reduction cycles, as indicated by experiments with spinach chloroplasts (Williams & Macleod, 2006).
Propriétés
Numéro CAS |
16656-02-3 |
|---|---|
Nom du produit |
D-glycero-D-altro-octulose-1,8-bisphosphate |
Formule moléculaire |
C8H18O14P2 |
Poids moléculaire |
400.17 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R,6S)-2,3,4,5,6-pentahydroxy-7-oxo-8-phosphonooxyoctyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H18O14P2/c9-3(1-21-23(15,16)17)5(11)7(13)8(14)6(12)4(10)2-22-24(18,19)20/h3,5-9,11-14H,1-2H2,(H2,15,16,17)(H2,18,19,20)/t3-,5+,6+,7+,8-/m0/s1 |
Clé InChI |
FQNLKWXILWAYPZ-RMJYWKLSSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
Synonymes |
D-glycero-D-altro-octulose 1,8-bisphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



